
1,6-Dehydro Tramadol Hydrochloride
Overview
Description
Tramadol hydrochloride is a synthetic analgesic drug exhibiting opioid and non-opioid properties, acting mainly on the central nervous system . It has been mostly used to treat pain, although its use to treat anxiety and depression has also been documented .
Synthesis Analysis
The synthesis of tramadol hydrochloride involves a process that comprises reacting an intermediate with HCl in the presence of a catalytic amount of water . The process can be carried out in the absence of 1,4-dioxane or other category 1 carcinogenic solvent, and in one step, providing commercial advantages of simplicity, safety, and purity .Molecular Structure Analysis
The crystal structure of tramadol hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol hydrochloride crystallizes in space group Cc with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .Chemical Reactions Analysis
Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . The principal cytochrome P450 isoenzyme involved is CYP2E1, with CYP1A2 and CYP3A4 as additional pathways .Scientific Research Applications
Analgesic Efficacy and Mechanism
Tramadol is widely recognized for its analgesic efficacy in treating moderate to severe pain through a dual mechanism involving weak μ-opioid receptor agonism and inhibition of noradrenaline and serotonin reuptake. This multifaceted mechanism contributes to its effectiveness across various types of pain, including acute postoperative pain, chronic pain conditions such as osteoarthritis, and neuropathic pain (Bravo, Micó, & Berrocoso, 2017; Radbruch, Grond, & Lehmann, 1996).
Clinical Applications and Safety
Tramadol's clinical utility extends to various medical fields, including dentistry, where it serves as an alternative analgesic under specific conditions such as when NSAIDs are contraindicated (Moore, 1999). Furthermore, tramadol exhibits a favorable safety profile with fewer adverse effects compared to traditional opioids, making it a viable option for the elderly, patients with renal or hepatic impairment, and those at risk of gastrointestinal issues (Scott & Perry, 2000).
Pharmacological Insights
Emerging evidence suggests that tramadol's action may also involve interactions with various receptor systems, including muscarinic, serotonin, and nicotinic acetylcholine receptors, indicating a complex pharmacodynamic profile (Mimami, 2005). Additionally, tramadol has been identified for its potential use in specific conditions like fibromyalgia, where its analgesic properties can be particularly beneficial (Maclean & Schwartz, 2015).
Toxicological and Pharmacokinetic Considerations
Despite its widespread use and benefits, tramadol's association with risks such as seizures and serotonin syndrome necessitates careful consideration of patient history and concurrent medications (Hassamal, Miotto, Dale, & Danovitch, 2018). Its pharmacokinetics, including metabolism and excretion, are critical factors in minimizing adverse effects and optimizing therapeutic outcomes (Barbosa, Faria, Queirós, Moreira, Carvalho, & Dinis-Oliveira, 2016).
Mechanism of Action
Target of Action
1,6-Dehydro Tramadol Hydrochloride, also known as 9GAQ4395V5, primarily targets the µ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets of many analgesic drugs .
Mode of Action
The compound acts as an agonist of the µ-opioid receptors . It also inhibits the reuptake of serotonin (SSRI) and norepinephrine (SNRI) . This dual action on opioid receptors and neurotransmitter reuptake contributes to its analgesic effects .
Biochemical Pathways
The compound’s action on µ-opioid receptors and its inhibition of serotonin and norepinephrine reuptake affect multiple biochemical pathways. These include pain signaling pathways in the central nervous system and pathways involved in mood regulation .
Pharmacokinetics
The pharmacokinetics of 1,6-Dehydro Tramadol Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2D6 . The metabolites produced, particularly the active metabolite (+)-M1, contribute to the compound’s analgesic effects .
Result of Action
The activation of µ-opioid receptors and the inhibition of serotonin and norepinephrine reuptake result in analgesic effects , making the compound effective in treating moderate to severe pain . Misuse can lead to adverse effects, including seizures, cns depression, and serotonin syndrome .
Action Environment
The action, efficacy, and stability of 1,6-Dehydro Tramadol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants, can enhance the risk of adverse effects . Genetic factors, such as polymorphisms in the genes encoding the metabolizing enzymes, can also influence the compound’s action .
Safety and Hazards
Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . Tramadol should not be used if you have severe breathing problems, a blockage in your stomach or intestines, or if you have recently used alcohol, sedatives, tranquilizers, narcotic medication, or an MAO inhibitor .
Future Directions
properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-11,14H,4-5,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGAWYKBWMJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66170-31-8 | |
| Record name | 1,6-Dehydro tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(3-Methoxy-phenyl)-cyclohex-2-enylmethyl]-dimethyl-amine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DEHYDRO TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GAQ4395V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



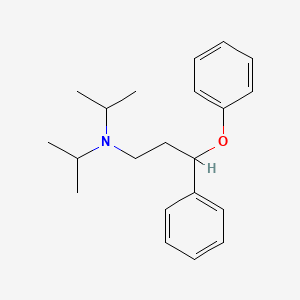
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

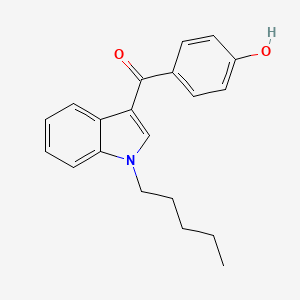
![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)
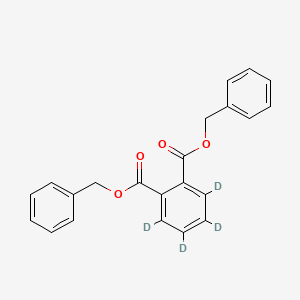

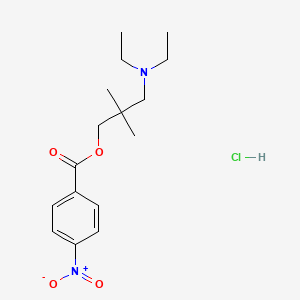
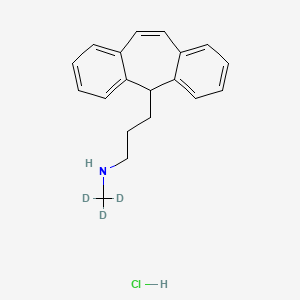

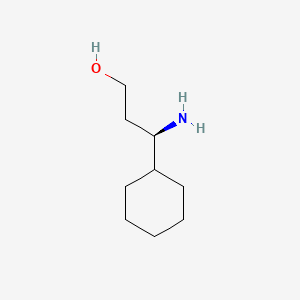

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)